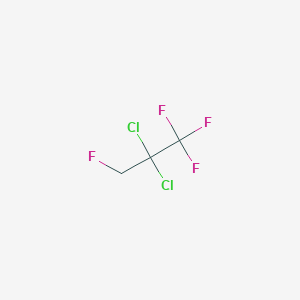
2,2-Dichloro-1,1,1,3-tetrafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1,1,1,3-tetrafluoropropane, also known as HCFC-225ca, is a colorless, odorless, and non-flammable chemical compound. It is widely used in the manufacturing of electronic components, cleaning agents, and refrigerants. The chemical formula of HCFC-225ca is C3H2Cl2F4, and its molecular weight is 205.95 g/mol.
Mecanismo De Acción
2,2-Dichloro-1,1,1,3-tetrafluoropropane acts as a solvent and cleaning agent by dissolving and removing contaminants from surfaces. It also has refrigerant properties and is used in cooling systems. 2,2-Dichloro-1,1,1,3-tetrafluoropropane has a low boiling point and high vapor pressure, which makes it an effective refrigerant.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,2-Dichloro-1,1,1,3-tetrafluoropropane. However, studies have shown that exposure to high concentrations of 2,2-Dichloro-1,1,1,3-tetrafluoropropane can cause irritation to the eyes, skin, and respiratory system. Long-term exposure to 2,2-Dichloro-1,1,1,3-tetrafluoropropane can also lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dichloro-1,1,1,3-tetrafluoropropane has several advantages for lab experiments, including its low toxicity, non-flammability, and low boiling point. It is also a good solvent for a wide range of compounds. However, 2,2-Dichloro-1,1,1,3-tetrafluoropropane is a potent greenhouse gas and has a high global warming potential. It is also a controlled substance under the Montreal Protocol and is subject to phase-out regulations.
Direcciones Futuras
For 2,2-Dichloro-1,1,1,3-tetrafluoropropane include the development of alternative refrigerants and solvents that have lower global warming potential and are less harmful to the environment.
Métodos De Síntesis
2,2-Dichloro-1,1,1,3-tetrafluoropropane can be synthesized by the reaction of 1,1,1,3-tetrafluoropropane with hydrogen chloride and chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of 2,2-Dichloro-1,1,1,3-tetrafluoropropane is around 85%.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,1,1,3-tetrafluoropropane has various scientific research applications, including its use as a solvent, cleaning agent, and refrigerant. It is also used in the manufacturing of electronic components such as printed circuit boards and semiconductors. 2,2-Dichloro-1,1,1,3-tetrafluoropropane is a potential replacement for ozone-depleting substances such as CFCs and HCFCs.
Propiedades
Número CAS |
149329-24-8 |
|---|---|
Nombre del producto |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Fórmula molecular |
C3H2Cl2F4 |
Peso molecular |
184.94 g/mol |
Nombre IUPAC |
2,2-dichloro-1,1,1,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5,1-6)3(7,8)9/h1H2 |
Clave InChI |
DLBXNAOGOGPJMI-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)F)(Cl)Cl)F |
SMILES canónico |
C(C(C(F)(F)F)(Cl)Cl)F |
Sinónimos |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



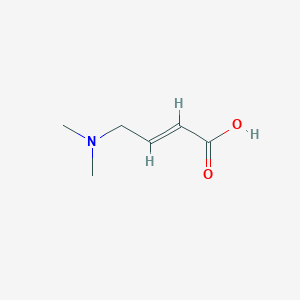
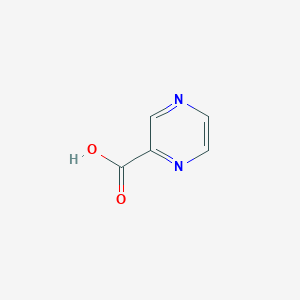
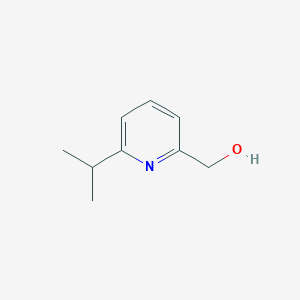
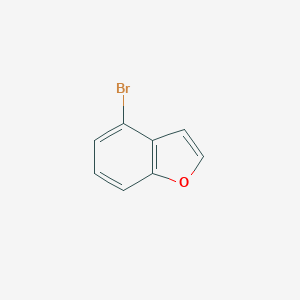
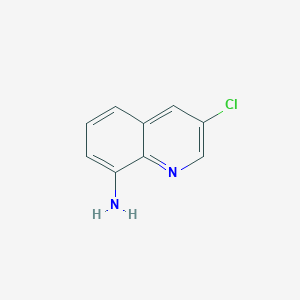
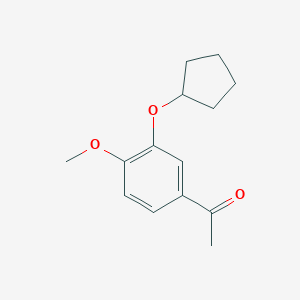
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
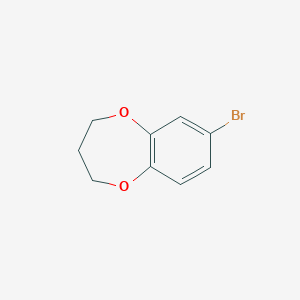
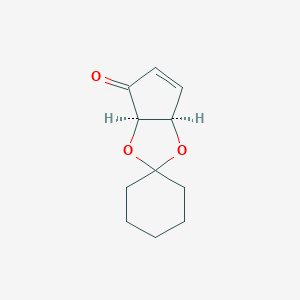
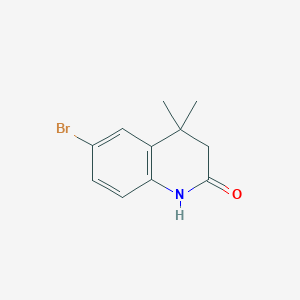
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
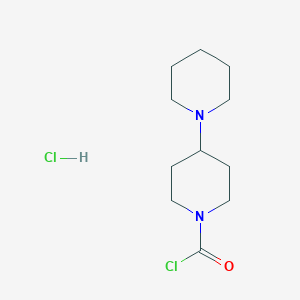
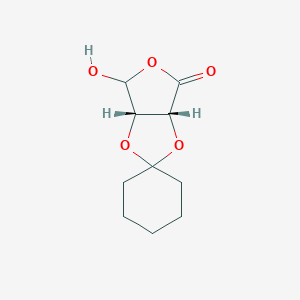
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)